4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione is a compound that features a benzodioxole group attached to a triazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1,3-benzodioxole derivatives with triazolidine-3,5-dione under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like methanol, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
Uniqueness
4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione core, which imparts specific chemical and biological properties. This distinguishes it from other benzodioxole derivatives that may lack this core structure.
Properties
CAS No. |
682336-51-2 |
---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H9N3O4/c14-9-11-12-10(15)13(9)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,11,14)(H,12,15) |
InChI Key |
YVGWZQKZILQCQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)NNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.